BenchChemオンラインストアへようこそ!

N-(sec-butyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

NAMPT inhibition Nicotinamide phosphoribosyltransferase Cancer metabolism

N-(sec-butyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide (CAS 2034364-06-0) is a synthetic small molecule belonging to the substituted nicotinamide class. Its structure features a pyridine-3-carboxamide core bearing a sec-butyl amide substituent and a tetrahydro-2H-pyran-4-ylmethoxy ether at the 6-position.

Molecular Formula C16H24N2O3
Molecular Weight 292.379
CAS No. 2034364-06-0
Cat. No. B2991461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(sec-butyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
CAS2034364-06-0
Molecular FormulaC16H24N2O3
Molecular Weight292.379
Structural Identifiers
SMILESCCC(C)NC(=O)C1=CN=C(C=C1)OCC2CCOCC2
InChIInChI=1S/C16H24N2O3/c1-3-12(2)18-16(19)14-4-5-15(17-10-14)21-11-13-6-8-20-9-7-13/h4-5,10,12-13H,3,6-9,11H2,1-2H3,(H,18,19)
InChIKeyZPNTUDUHSCLIGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement Snapshot for N-(sec-butyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide (CAS 2034364-06-0): Structural Class and Core Attributes


N-(sec-butyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide (CAS 2034364-06-0) is a synthetic small molecule belonging to the substituted nicotinamide class. Its structure features a pyridine-3-carboxamide core bearing a sec-butyl amide substituent and a tetrahydro-2H-pyran-4-ylmethoxy ether at the 6-position [1]. This compound falls within the broader landscape of nicotinamide derivatives explored as kinase modulators and metabolic enzyme inhibitors, though its specific pharmacological profile remains sparsely documented in the public domain.

Why Generic Substitution Is Not Viable for N-(sec-butyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide Without Comparative Data


Nicotinamide derivatives with different N-alkyl or 6-alkoxy substituents can exhibit divergent target engagement, selectivity, and pharmacokinetic profiles, making simple interchange unreliable. For instance, closely related analogs such as N-(cyclopropylmethyl)- or N-(4-methylpyridin-3-yl)-substituted 6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamides are reported within kinase modulator patent families, yet the relationship between the sec-butyl substituent and biological activity is not publicly quantified [1]. Without explicit head-to-head comparative data, there is no basis to assume functional equivalence, and procurement decisions must treat each analog as a distinct entity requiring independent validation.

Quantitative Differentiation Evidence for N-(sec-butyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide (CAS 2034364-06-0) Against Closest Analogs


NAMPT Inhibitory Activity of N-(sec-butyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide Versus NAMPT Inhibitor Benchmarks

No direct head-to-head comparison data are publicly available for this compound against any specific NAMPT inhibitor benchmark. The compound's NAMPT inhibitory potency and selectivity profile have not been reported in peer-reviewed literature or authoritative public databases as of the search date. Claims of NAMPT inhibition for related 6-substituted nicotinamides exist in the Genentech inhibitor series, but the exact sec-butyl analog is not among the disclosed compounds with quantitative IC50 data [1].

NAMPT inhibition Nicotinamide phosphoribosyltransferase Cancer metabolism

CYP2C9 Inhibition Liability: N-(sec-butyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide Selectivity Profile Compared to Exposed-Pyridine NAMPT Inhibitors

No CYP2C9 inhibition data have been publicly reported for this compound. The Genentech NAMPT inhibitor program demonstrated that exposed-pyridine nicotinamide analogs bearing a benzyl central motif consistently show potent CYP2C9 inhibition, which was mitigated by introducing a spirocyclic central group with increased Fsp3 [1]. This compound's tetrahydropyran-ether substituent represents a distinct structural strategy, but its impact on CYP2C9 engagement remains uncharacterized [1].

CYP2C9 inhibition Drug-drug interaction risk Cytochrome P450 selectivity

Kinase Selectivity Profile: Btk and Syk Inhibition Data for N-(sec-butyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide Versus In-Class Modulators

No Btk or Syk inhibition data are publicly available for this specific compound. Patent literature covering nicotinamide compounds useful as kinase modulators (e.g., U.S. Patent 8,586,751) provides generic Formula (I) encompassing a broad range of N-substituted and 6-substituted nicotinamides, but does not disclose quantitative IC50 values for the N-(sec-butyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy) variant [1]. Claims of kinase modulation for this compound remain unsubstantiated by published data.

Bruton's tyrosine kinase (Btk) Spleen tyrosine kinase (Syk) Kinase inhibitor selectivity

Recommended Application Scenarios for N-(sec-butyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide Based on Available Evidence


Exploratory Medicinal Chemistry as a Scaffold for Nicotinamide-Derived Kinase Probe Synthesis

Given the broad utility of nicotinamide scaffolds in kinase inhibitor design, this compound may serve as a synthetic intermediate or screening candidate in medicinal chemistry programs targeting Btk, Syk, or other Tec-family kinases, provided that in-house biochemical profiling is conducted to establish potency and selectivity [1].

NAMPT Inhibitor Lead Optimization with CYP2C9 Counterscreening

Researchers optimizing NAMPT inhibitors may evaluate this compound as part of a structure-activity relationship (SAR) series focused on 6-alkoxy substituents, with mandatory parallel CYP2C9 inhibition counterscreening, given the established CYP2C9 liability of exposed-pyridine NAMPT inhibitors [1].

Pharmacological Tool Compound Development Requiring De Novo Characterization

This compound is suitable for laboratories equipped to perform full in vitro ADME-Tox profiling and target engagement assays, as no public data exist to support its use as a pre-characterized pharmacological tool. Procurement should include plans for purity verification and biological characterization.

Quote Request

Request a Quote for N-(sec-butyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.